![molecular formula C10H13N5O3 B2901447 2-[(4-Azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid CAS No. 2193066-73-6](/img/structure/B2901447.png)

2-[(4-Azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

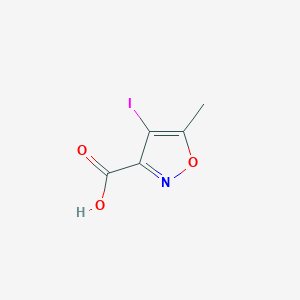

Synthesis Analysis

While there is no direct information available on the synthesis of “2-[(4-Azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid”, there are related compounds that have been synthesized. For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide with various substituted aromatic carboxylic acids phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Scientific Research Applications

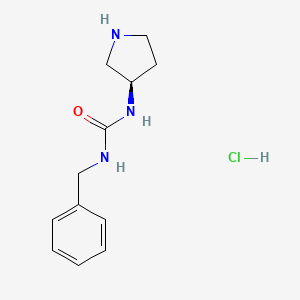

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The azidopiperidinyl moiety in “2-[(4-Azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid” can be utilized in intra- and intermolecular reactions to synthesize a wide range of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have significant pharmacological applications, making this compound a valuable precursor in drug development.

Pharmacological Applications

The piperidine nucleus is a common feature in FDA-approved drugs, and its derivatives exhibit a broad spectrum of biological activities. As such, the compound could be used to develop new anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Its versatility in drug design stems from the piperidine ring’s ability to interact with various biological targets.

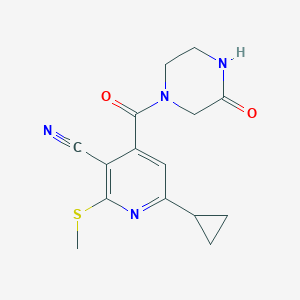

Anticancer Research

Piperidine derivatives have shown promise in anticancer research. The azidopiperidinyl group could be incorporated into molecules designed to target cancer cells, potentially leading to the development of novel anticancer drugs. The structural flexibility and functionalizability of the compound make it an excellent candidate for creating diverse molecules with specific anticancer properties .

Antimicrobial Agents

The ongoing battle against drug-resistant bacteria and other pathogens necessitates the discovery of new antimicrobial agents. Piperidine derivatives, including those derived from “2-[(4-Azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid,” can be explored for their antimicrobial potential. Their structural diversity allows for the targeting of various microbial enzymes and receptors .

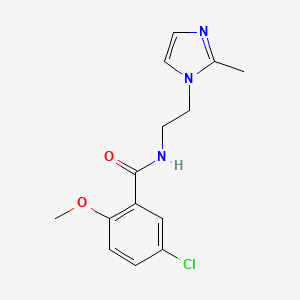

Neuropharmacology

In neuropharmacology, piperidine derivatives are valuable for their potential effects on the central nervous system. They can be used to develop treatments for neurodegenerative diseases like Alzheimer’s, as well as for psychiatric disorders. The azidopiperidinyl group can help in synthesizing compounds that modulate neurotransmitter systems, which are crucial in these diseases .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are known for their analgesic and anti-inflammatory properties. The compound could be used to synthesize new pain relievers and anti-inflammatory drugs, which could be beneficial for conditions such as chronic pain and arthritis. The ability to create targeted molecules could lead to drugs with fewer side effects and improved efficacy .

properties

IUPAC Name |

2-[(4-azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-14-13-7-1-3-15(4-2-7)5-9-12-8(6-18-9)10(16)17/h6-7H,1-5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMDTHBRCQWTPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N=[N+]=[N-])CC2=NC(=CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2901367.png)

![2-(4-Benzylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene](/img/structure/B2901368.png)

![3-(Pyridin-3-yl)-6-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2901371.png)

![(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid](/img/structure/B2901381.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2901382.png)

![(2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2901383.png)

![2-Chloro-1-[8-methyl-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethanone](/img/structure/B2901385.png)

![3-[[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2901387.png)